4-{[(E)-1-(5-IODO-2-FURYL)METHYLIDENE]AMINO}-4-AZATRICYCLO[5.2.2.0~2,6~]UNDEC-8-ENE-3,5-DIONE
Overview
Description
4-{[(E)-1-(5-IODO-2-FURYL)METHYLIDENE]AMINO}-4-AZATRICYCLO[5.2.2.0~2,6~]UNDEC-8-ENE-3,5-DIONE is a complex organic compound characterized by its unique structure, which includes an iodo-furyl group and a tricyclic azatricyclo framework.
Preparation Methods
The synthesis of 4-{[(E)-1-(5-IODO-2-FURYL)METHYLIDENE]AMINO}-4-AZATRICYCLO[5.2.2.0~2,6~]UNDEC-8-ENE-3,5-DIONE typically involves multiple steps, starting with the preparation of the iodo-furyl intermediate. This intermediate is then reacted with an appropriate amine to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper compounds to facilitate the reaction .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The iodo-furyl group can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodo group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
Scientific Research Applications
4-{[(E)-1-(5-IODO-2-FURYL)METHYLIDENE]AMINO}-4-AZATRICYCLO[5.2.2.0~2,6~]UNDEC-8-ENE-3,5-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-{[(E)-1-(5-IODO-2-FURYL)METHYLIDENE]AMINO}-4-AZATRICYCLO[5.2.2.0~2,6~]UNDEC-8-ENE-3,5-DIONE involves its interaction with specific molecular targets. The iodo-furyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of biological processes. The tricyclic azatricyclo framework provides structural stability and enhances the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Compared to other similar compounds, 4-{[(E)-1-(5-IODO-2-FURYL)METHYLIDENE]AMINO}-4-AZATRICYCLO[5.2.2.0~2,6~]UNDEC-8-ENE-3,5-DIONE stands out due to its unique combination of an iodo-furyl group and a tricyclic azatricyclo framework. Similar compounds include:
- 4-{[(E)-1-(5-BROMO-2-FURYL)METHYLIDENE]AMINO}-4-AZATRICYCLO[5.2.2.0~2,6~]UNDEC-8-ENE-3,5-DIONE
- 4-{[(E)-1-(5-CHLORO-2-FURYL)METHYLIDENE]AMINO}-4-AZATRICYCLO[5.2.2.0~2,6~]UNDEC-8-ENE-3,5-DIONE
- 4-{[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]AMINO}-4-AZATRICYCLO[5.2.2.0~2,6~]UNDEC-8-ENE-3,5-DIONE
These compounds share similar structural features but differ in their halogen or alkyl substituents, which can significantly impact their chemical reactivity and biological activity .
Properties
IUPAC Name |
4-[(E)-(5-iodofuran-2-yl)methylideneamino]-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IN2O3/c16-11-6-5-10(21-11)7-17-18-14(19)12-8-1-2-9(4-3-8)13(12)15(18)20/h1-2,5-9,12-13H,3-4H2/b17-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCJKVDMUSIPEM-REZTVBANSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1C3C2C(=O)N(C3=O)N=CC4=CC=C(O4)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2C=CC1C3C2C(=O)N(C3=O)/N=C/C4=CC=C(O4)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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